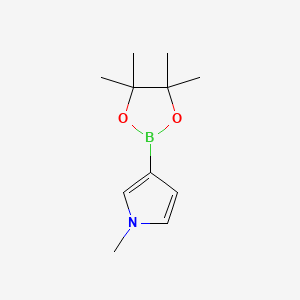

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the class of heterocyclic boronic esters, specifically categorized as a pyrrole-derived organoboron compound. The molecule features a five-membered pyrrole ring system with nitrogen substitution at the 1-position by a methyl group and boron substitution at the 3-position through a pinacol ester linkage. According to International Union of Pure and Applied Chemistry nomenclature principles for cyclic boronic esters, the dioxaborolane ring system follows the Hantzsch-Widman naming convention, where five-membered cyclic boronic esters are designated as dioxaborolanes.

The complete International Union of Pure and Applied Chemistry name reflects the compound's structural complexity: this compound. This nomenclature systematically describes each structural component, beginning with the methylated nitrogen at position 1 of the pyrrole ring, followed by the boronic ester functionality at position 3, which incorporates the tetramethyl-substituted dioxaborolane protecting group. The compound is also commonly referred to by the synonym 1-methylpyrrole-3-boronic acid pinacol ester, reflecting its derivation from the corresponding boronic acid.

Table 1: Molecular Properties of this compound

The structural classification places this compound within the broader category of organoboron molecules, which are characterized by carbon-boron bonds and exhibit unique reactivity patterns due to boron's electron-deficient nature. The presence of the pyrrole heterocycle adds additional complexity to the electronic structure, as nitrogen's lone pair can participate in aromatic delocalization while simultaneously influencing the reactivity of the attached boronic ester group.

Historical Development of Pyrrole-Based Boronic Esters

The development of pyrrole-based boronic esters represents a significant milestone in the evolution of heterocyclic organoboron chemistry. Early investigations into heterocyclic boronic acids revealed considerable challenges in their synthesis, often attributed to the inherent instability of many nitrogen-containing aromatic systems when functionalized with boron. The pioneering work in this field established fundamental synthetic methodologies that would later enable the preparation of more complex derivatives such as this compound.

Historical synthesis approaches to pyrrole boronic acid derivatives initially focused on the 2-position of the pyrrole ring, with Schluter's early synthesis of N-(tert-butoxycarbonyl)-pyrrol-2-ylboronic acid representing one of the first successful preparations of a stable pyrrole boronic acid derivative. This breakthrough demonstrated the importance of protecting group strategies in stabilizing otherwise reactive boronic acid functionalities attached to electron-rich heterocycles. The evolution from 2-substituted to 3-substituted pyrrole boronic esters required additional methodological developments, as the 3-position of pyrrole presents different electronic and steric challenges compared to the more traditionally studied 2-position.

The introduction of pinacol ester protection for boronic acids marked a transformative period in organoboron chemistry, providing enhanced stability and handling characteristics compared to the free boronic acids. This development proved particularly crucial for pyrrole-based systems, where the electron-rich nature of the heterocycle could lead to decomposition pathways in the absence of appropriate protection. The pinacol ester functionality in compounds like this compound provides both synthetic convenience and storage stability while maintaining the essential reactivity required for subsequent transformations.

Table 2: Historical Milestones in Pyrrole Boronic Ester Development

Significance in Modern Organoboron Chemistry

This compound occupies a prominent position in contemporary organoboron chemistry due to its versatility as a nucleophilic coupling partner in various carbon-carbon bond forming reactions. The compound's significance stems from its ability to participate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it can serve as an effective boron nucleophile for coupling with diverse electrophilic partners. This reactivity profile makes it an invaluable building block for the construction of complex molecular architectures containing pyrrole subunits.

The electronic properties of the methylated pyrrole ring system significantly influence the compound's reactivity patterns in modern synthetic applications. The electron-donating nature of both the nitrogen lone pair and the methyl substituent enhances the nucleophilicity of the boronic ester, potentially leading to improved reaction rates and yields in cross-coupling processes. Additionally, the 3-position substitution pattern provides unique opportunities for regioselective functionalization, enabling the preparation of substituted pyrrole derivatives that would be challenging to access through alternative synthetic routes.

Contemporary applications of this compound extend beyond traditional cross-coupling chemistry into emerging areas such as materials science and medicinal chemistry. In materials applications, pyrrole-containing boronic esters serve as precursors for conducting polymers and organic electronic materials, where the combination of electron-rich heterocycle and reactive boron functionality enables controlled polymerization and functionalization processes. The compound's utility in pharmaceutical chemistry derives from its ability to introduce pyrrole subunits into drug-like molecules, where the heterocycle can participate in various biological interactions while the boronic ester provides a handle for further structural modifications.

Table 3: Modern Applications of this compound

The compound's role in advancing synthetic methodology continues to expand as new catalytic systems and reaction conditions are developed. Recent advances in iridium and rhodium-catalyzed carbon-hydrogen borylation have provided alternative routes to pyrrole boronic esters, complementing traditional organometallic approaches and potentially enabling access to previously challenging substitution patterns. These methodological developments underscore the ongoing importance of compounds like this compound as both synthetic targets and tools for further chemical discovery.

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAMJGBBLFTQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682249 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953040-54-5 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrole-3-boronicacid,pinacolester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation of 1-Methylpyrrole

One common method involves lithiation of 1-methylpyrrole at the 3-position followed by reaction with a boron electrophile.

- Step 1: Lithiation

- Treatment of 1-methylpyrrole with a strong base such as n-butyllithium or tert-butyllithium at low temperature (e.g., −60 °C) to generate the 3-lithiated intermediate.

- Step 2: Boronation

- Quenching the lithiated intermediate with a boron source like trimethyl borate (B(OMe)3).

- Step 3: Hydrolysis

- Acidic workup to convert the boronate intermediate into the corresponding boronic acid.

- Step 4: Esterification

This method provides a relatively straightforward route with moderate to good yields.

Summary Table of Preparation Parameters

Research Findings and Analytical Confirmation

- The structure of boronate esters is confirmed by NMR (1H, 13C), mass spectrometry (EIMS, ESMS), and melting point analysis.

- Mass spectrometric data often show characteristic fragmentation patterns due to elimination of water from boronic acid groups.

- High-resolution mass spectrometry confirms molecular formulae with excellent accuracy.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the boronate ester group.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Modified pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the coupling partner.

Scientific Research Applications

Chemical Properties and Synthetic Routes

The compound features a pyrrole ring substituted with a boronate ester group, which imparts distinct reactivity compared to other similar compounds. It can be synthesized through several methods:

- Suzuki-Miyaura Coupling : This method involves coupling a halogenated pyrrole with a boronic ester using a palladium catalyst and a base under mild conditions.

- Direct Borylation : This involves the direct addition of a borylating agent to a pyrrole derivative in the presence of a transition metal catalyst.

Both methods are significant for producing high yields and purity in laboratory and industrial settings.

Chemistry

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole serves as a crucial building block in organic synthesis. Its boronate ester group is particularly useful for forming carbon-carbon bonds via the Suzuki-Miyaura coupling method. This property allows chemists to construct complex organic molecules efficiently.

Biology

In biological research, this compound is being investigated for its potential role in drug discovery. Its ability to interact with biological molecules makes it suitable for developing new therapeutic agents targeting specific enzymes or receptors.

Medicine

The compound has shown promise in pharmacological studies. Preliminary research indicates potential anti-inflammatory and anticancer activities. For instance:

- Anticancer Activity : Studies have reported that derivatives of pyrrole compounds can inhibit cancer cell proliferation across various cell lines (e.g., breast cancer MCF7 and melanoma A375) with IC50 values often in the nanomolar range.

- Anti-inflammatory Effects : Research suggests that compounds containing the dioxaborolane moiety may reduce pro-inflammatory cytokines in activated microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and electronic components due to its unique electronic properties. The compound's ability to form stable bonds with other materials enhances its utility in creating novel materials with tailored properties.

Mechanism of Action

The mechanism by which 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form new bonds and interact with other molecules. This reactivity is often mediated by transition metal catalysts, which facilitate the formation and breaking of bonds.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Boronate Esters

The compound belongs to a broader class of heterocyclic boronate esters. Below is a comparative analysis of key analogues:

Reactivity and Functional Group Influence

Electronic Effects :

- The pyrrole core is electron-rich due to its aromatic π-system, enhancing its reactivity in electrophilic substitutions and cross-couplings compared to pyrazole derivatives, which are more electron-deficient .

- Silyl-protected variants (e.g., triisopropylsilyl groups) introduce steric hindrance, reducing unintended side reactions but lowering yields in some syntheses (e.g., 62% for silylated pyrrole vs. 80% for heptyl-pyrrole boronate) .

- Synthetic Utility: The main compound’s Suzuki-Miyaura coupling applications are well-documented in drug discovery, as seen in the synthesis of bromodomain inhibitors . Pyrazole-based analogues are preferred in agrochemicals due to their stability under harsh conditions .

Yield and Methodological Insights

- The method is robust but may require optimization for scale-up .

- Pyrazole Derivatives : Alkylation of lithium salts (e.g., n-BuLi/THF) yields ~34–62%, highlighting challenges in steric or electronic control .

- Heptyl-Pyrrole Boronate (3o) : Achieves 80% yield via unspecified "GPA" methods, suggesting superior efficiency for aliphatic chain introductions .

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS Number: 953040-54-5) is a compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity through various studies and data, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.07 g/mol. The compound features a pyrrole ring substituted with a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including anti-inflammatory and potential anticancer effects. Its mechanism of action is primarily linked to the modulation of enzyme activities and cellular signaling pathways.

Key Findings from Research Studies

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of pyrrole compounds may inhibit cancer cell proliferation. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines such as breast (MCF7), melanoma (A375), and prostate (PC-3) cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Compound Cell Line IC50 (µM) Selectivity Index S1 A375 1.71 ± 0.58 21.09 S19 MCF7 2.50 ± 0.70 15.00 - Mechanism of Action :

-

Anti-inflammatory Properties :

- Compounds containing the dioxaborolane moiety have been evaluated for their anti-inflammatory effects through assays measuring the production of pro-inflammatory cytokines in activated microglial cells . The results demonstrated a reduction in inflammatory markers, suggesting a potential therapeutic role in neuroinflammatory conditions.

Case Studies

Toxicological Profile

Despite promising biological activities, it is crucial to assess the toxicity profiles of these compounds. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole?

- Structure : The compound contains a pyrrole ring substituted with a methyl group at the 1-position and a pinacol boronate ester at the 3-position. The boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions .

- Characterization :

- NMR : H and C NMR can confirm the substitution pattern (e.g., pyrrole protons at δ 6.2–6.8 ppm, methyl groups at δ 1.2–1.3 ppm).

- IR : B-O stretching vibrations (~1350 cm) and pyrrole C-H bending (~730 cm).

- Mass Spectrometry : Molecular ion peak at m/z 207.08 (molecular weight) with fragmentation patterns indicative of boronate cleavage .

Q. How is this compound synthesized, and what are critical purification steps?

- Synthesis : Typically prepared via Miyaura borylation of 3-bromo-1-methylpyrrole using bis(pinacolato)diboron (Bpin) and a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous THF at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from methanol to achieve >98% purity. Trace metal contaminants (e.g., Pd) can be removed via chelating resins .

Q. What are common applications of this compound in organic synthesis?

- Suzuki-Miyaura Coupling : The boronate group facilitates cross-coupling with aryl/heteroaryl halides to construct biaryl systems. Example: Reaction with 4-bromoanisole using Pd(PPh) and KCO in dioxane/water (yield: 75–85%) .

- Heterocycle Functionalization : Used to introduce pyrrole-boronate motifs into polymers or metal-organic frameworks (MOFs) for optoelectronic studies .

Advanced Research Questions

Q. How can contradictory results in cross-coupling efficiency be analyzed and resolved?

- Issue : Low yields may arise from steric hindrance (tetramethyl groups on boron) or electronic deactivation of the pyrrole ring.

- Methodological Solutions :

- Catalyst Screening : Test Pd (e.g., Pd(OAc) with SPhos ligand) vs. Pd (e.g., PdCl(dppf)) to enhance oxidative addition .

- Solvent Optimization : Use toluene/DMF mixtures to improve solubility of bulky substrates.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates or side products .

Q. What strategies improve the stability of this compound under reactive conditions?

- Storage : Store under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis of the boronate ester.

- Handling : Avoid protic solvents (e.g., MeOH, HO) during reactions; use molecular sieves to scavenge trace moisture .

- Stability Data :

| Condition | Degradation (%) | Time (h) |

|---|---|---|

| Ambient air | 45 | 24 |

| Dry N | <5 | 24 |

| 40°C (sealed) | 15 | 48 |

Q. How does substitution on the pyrrole ring influence reactivity in catalysis?

- Electronic Effects : Electron-withdrawing groups (e.g., –NO) at the 2- or 5-positions reduce boronate reactivity, while electron-donating groups (e.g., –OMe) enhance it.

- Case Study : 5-Methoxy-substituted analogs show 20% higher coupling yields compared to unsubstituted derivatives due to increased electron density at the boron center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.